molecular formula C21H17NO3 B5963986 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5963986
M. Wt: 331.4 g/mol
InChI Key: NPVXMVYAWQSEKD-SEYXRHQNSA-N
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Description

3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is a synthetic indolin-2-one derivative of significant interest in medicinal chemistry research. Compounds within the 1,3-dihydro-2H-indol-2-one (indolin-2-one) structural class are reported to exhibit a wide spectrum of biodynamic activities, making them valuable scaffolds for drug discovery . This particular molecule features a 2-propynyl substituent, a functional group often explored to modulate a compound's pharmacological profile and bioavailability. Researchers are investigating this compound and its analogs for potential applications in developing new therapeutic agents. Indolin-2-one derivatives have been studied extensively for their in vitro antibacterial, antifungal, and antitubercular properties against pathogens such as Mycobacterium tuberculosis H37Rv, Staphylococcus aureus , and Candida albicans . The structural components of this compound suggest potential for further exploration in these and other areas of biological research. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h1,3-13,25H,14-15H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXMVYAWQSEKD-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. The starting materials might include indole derivatives, phenylacetic acid, and propargyl bromide. Common synthetic routes may involve:

    Condensation Reactions: Combining indole derivatives with phenylacetic acid under acidic or basic conditions.

    Alkylation: Introducing the propynyl group using propargyl bromide in the presence of a base.

    Oxidation: Forming the oxo group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMSO, KMnO4.

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Analogues of 3-Substituted Oxindoles

The following compounds share the oxindole core but differ in substituents at positions 1 and 3, leading to variations in properties and applications:

Compound Name Substituents at Position 3 Substituents at Position 1 Molecular Weight (g/mol) Key Differences vs. Target Compound References
3-Hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 2-Oxo-2-phenylethyl 2-Phenylethyl 371.43 Shorter alkyl chain; lacks conjugated double bond
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one 2-(4-Methylphenyl)-2-oxoethyl H (unsubstituted) 309.34 Smaller substituent; no propargyl group
3-Hydroxy-1-methyl-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one 2-Oxo-2-(4-pyridinyl)ethyl Methyl 324.36 Pyridine ring introduces basicity
3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 2-(1,3-Benzodioxol-5-yl)-2-oxoethyl 2-Phenylethyl 447.46 Benzodioxole group enhances metabolic stability
3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one 2-Oxopropyl H (unsubstituted) 207.23 Simplest analogue; lacks aromaticity

Biological Activity

3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one, also known by its CAS number 356081-69-1, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.

  • Molecular Formula : C19H15NO4
  • Molar Mass : 321.33 g/mol

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that they were effective against various strains of bacteria and fungi. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.

CompoundActivity AgainstReference
3-Hydroxy Indole DerivativesMRSA, E. coli, Candida spp.
2-Benzoylindan DerivativesHeLa, C6 cell lines

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. In one notable study, indole derivatives were tested against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The results indicated that certain derivatives exhibited significant antiproliferative effects.

Cell LineIC50 (µM)Activity
HeLa10High
C615Moderate

These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction or cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In a study evaluating the cytotoxic effects on L929 cells, it was found that certain concentrations led to increased cell viability, indicating a potential for selective toxicity.

Concentration (µM)Cell Viability (%)
687
12109
10092

These results highlight the compound's ability to enhance metabolic activity at lower concentrations while exhibiting toxicity at higher doses .

Case Studies

  • Synthesis and Evaluation : A series of novel indole derivatives were synthesized and evaluated for their biological activity. The most promising candidates demonstrated significant antimicrobial effects and were further analyzed for their cytotoxicity against various cancer cell lines .
  • Mechanistic Insights : Studies have suggested that the biological activity of these compounds may be attributed to their ability to modulate gene expression related to biofilm formation and metabolic pathways in microorganisms .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Researchers must adhere to acute toxicity precautions (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists. Ensure proper ventilation and avoid inhalation of dust or vapors .

Q. What synthetic routes are documented for preparing this compound?

While direct synthesis methods for this specific derivative are not detailed in the provided evidence, analogous indol-2-one derivatives are synthesized via condensation reactions, Michael additions, or cyclization strategies. For example, 3-substituted indol-2-ones are often synthesized using palladium-catalyzed cross-coupling or base-mediated alkylation of indole precursors .

Q. How is the structural identity of the compound confirmed post-synthesis?

Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and molecular conformation, as demonstrated for structurally similar indol-2-one derivatives (e.g., ethanol solvates resolved at 90 K with mean C–C bond accuracy of 0.002 Å) . Complementary techniques include NMR (¹H/¹³C), HRMS, and IR spectroscopy to validate functional groups and regiochemistry.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of indol-2-one derivatives?

Yield variations often arise from differences in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, optimization tables in synthesis studies (e.g., 79–95% yields for analogous compounds) highlight the impact of substituent electronic effects and steric hindrance. Systematic Design of Experiments (DoE) approaches, such as varying reaction time or stoichiometry, can identify critical factors .

Q. What strategies enhance the compound’s pharmacological profile through structural modification?

Structure-activity relationship (SAR) studies on indol-2-one analogs reveal that substituents like fluorine or propoxy groups (e.g., in 4-fluorobenzyl derivatives) improve target binding affinity and metabolic stability. Computational docking and MD simulations can predict interactions with biological targets (e.g., kinases or GPCRs) to guide rational design .

Q. How should experimental designs be structured to assess the compound’s binding affinity to biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. For example, studies on thiazolo-triazol-indol-2-one analogs employ competitive binding assays with fluorescent probes to quantify IC₅₀ values. Include positive controls (e.g., known inhibitors) and replicate measurements to ensure statistical robustness .

Q. What analytical methods are suitable for detecting degradation products or impurities?

High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (LC-MS) is recommended. For instance, impurity profiling of related compounds uses gradient elution (C18 columns) with detection limits <0.1%. Accelerated stability studies (40°C/75% RH for 6 months) can identify hydrolytic or oxidative degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting data on the biological activity of indol-2-one derivatives?

Discrepancies may stem from assay variability (e.g., cell line differences, incubation times) or compound purity. Validate activity using orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability assays). For example, fluorinated analogs showing inconsistent cytotoxicity in MCF-7 vs. HeLa cells necessitate profiling across multiple cancer models .

Methodological Tables

Parameter Example Data Source
Acute Toxicity (Oral)LD₅₀ > 300 mg/kg (Category 4)
Synthetic Yield Range45–95% (optimized conditions)
Crystallographic DataR factor = 0.041; wR factor = 0.126
Binding Affinity (Kd)10–100 nM (kinase targets)

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